molecular formula C6H6INO B185291 2-Iodo-6-methylpyridin-3-ol CAS No. 23003-30-7

2-Iodo-6-methylpyridin-3-ol

Cat. No. B185291
CAS RN: 23003-30-7
M. Wt: 235.02 g/mol
InChI Key: HRZOWBGCOJWHDY-UHFFFAOYSA-N
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Patent
US05624943

Procedure details

Under the conditions of example 1 D, 10 g of 3-hydroxy-2-iodo-6-methylpyridine is reacted with 2.7 ml of iodomethane and worked up. 10.5 g of 2-iodo-3-methoxy-6-methylpyridine of melting point 45°-50° C. is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([I:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.I[CH3:11]>>[I:9][C:3]1[C:2]([O:1][CH3:11])=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C(=NC(=CC1)C)I
Name
Quantity
2.7 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CC=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.